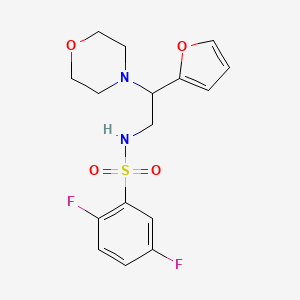
2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated benzene, furan, and morpholine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan-2-yl intermediate: This involves the reaction of furan with appropriate reagents to introduce the desired substituents.
Introduction of the morpholinoethyl group: This step involves the reaction of the furan-2-yl intermediate with morpholine and an appropriate alkylating agent.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives of the benzene ring.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
- 2,4-Difluoro-N-(2-propynyl)benzamide
- 2,5-Difluoro-N-[furan-2-yl(phenyl)methyl]aniline
- 2,5-Difluoro-N-[1-(furan-2-yl)ethyl]aniline
Comparison:
- 2,4-Difluoro-N-(2-propynyl)benzamide: This compound differs in the substitution pattern on the benzene ring and the presence of a propynyl group instead of a morpholinoethyl group.
- 2,5-Difluoro-N-[furan-2-yl(phenyl)methyl]aniline: This compound has a phenylmethyl group instead of a morpholinoethyl group, which may affect its chemical reactivity and biological activity.
- 2,5-Difluoro-N-[1-(furan-2-yl)ethyl]aniline: This compound lacks the morpholine ring, which could influence its solubility and interaction with biological targets.
The unique combination of the furan, morpholine, and sulfonamide moieties in 2,5-difluoro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzenesulfonamide sets it apart from these similar compounds, potentially offering distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H18F2N2O4S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2,5-difluoro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18F2N2O4S/c17-12-3-4-13(18)16(10-12)25(21,22)19-11-14(15-2-1-7-24-15)20-5-8-23-9-6-20/h1-4,7,10,14,19H,5-6,8-9,11H2 |
Clé InChI |
YIJTUIBCDBWQPI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B11251591.png)
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11251606.png)
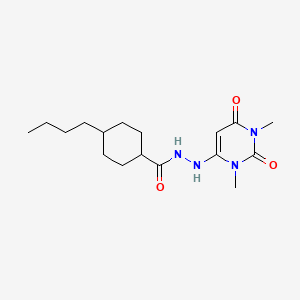
![N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11251613.png)
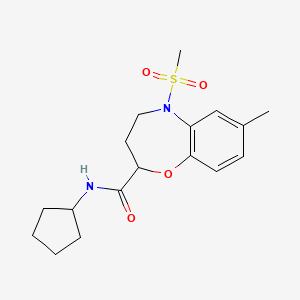
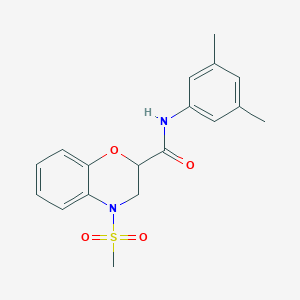
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11251624.png)
![2-Methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11251626.png)
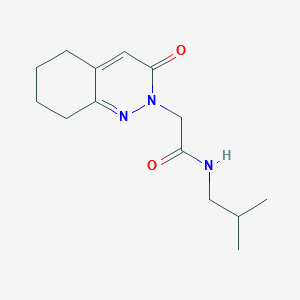
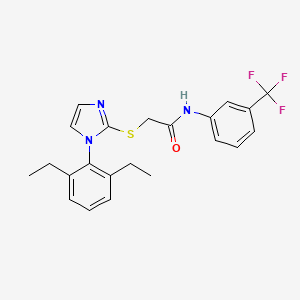
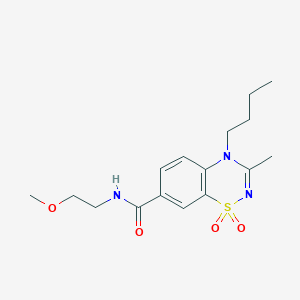
![N-(5-chloro-2-methoxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11251655.png)

![Methyl 4-(2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamido)benzoate](/img/structure/B11251668.png)
